molecular formula C19H18N4O5 B2769524 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide CAS No. 898413-38-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide

Cat. No.: B2769524
CAS No.: 898413-38-2
M. Wt: 382.376
InChI Key: KBVFXULMLZKEAB-UHFFFAOYSA-N
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Description

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a nitrophenyl group, which is a phenyl ring substituted with a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Oxamide Formation: The acetylated quinoline is reacted with oxalyl chloride to form the oxamide intermediate.

    Nitrophenyl Substitution: Finally, the oxamide intermediate is reacted with 3-nitroaniline to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the quinoline or nitrophenyl groups.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-nitrophenyl)oxamide: Similar structure with a different position of the nitro group.

    N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-chlorophenyl)oxamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The combination of the quinoline and nitrophenyl groups also provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-12(24)22-9-3-4-13-7-8-15(11-17(13)22)21-19(26)18(25)20-14-5-2-6-16(10-14)23(27)28/h2,5-8,10-11H,3-4,9H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVFXULMLZKEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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